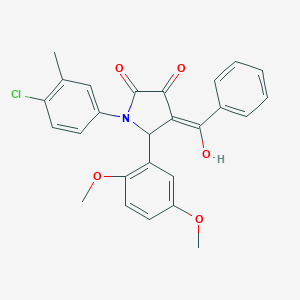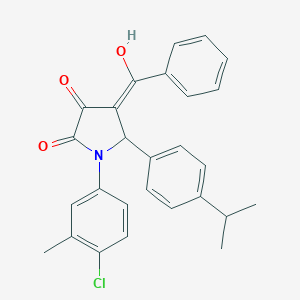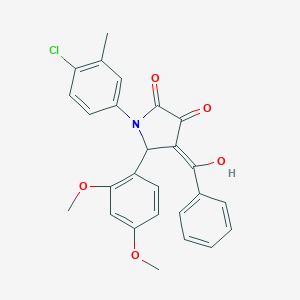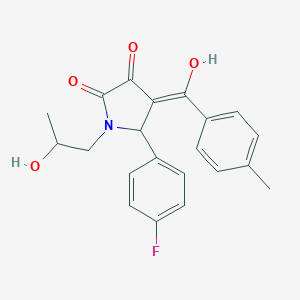![molecular formula C23H24N2O6 B282264 methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MBHA, and it is a derivative of the amino acid tryptophan. MBHA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic uses in a variety of fields.
作用機序
The mechanism of action of MBHA is not fully understood, but it is believed to involve the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the metabolism of tryptophan, and it has been found to be overexpressed in many types of cancer. By inhibiting IDO, MBHA may be able to reduce the availability of tryptophan to cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, MBHA has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and it may have potential applications in the treatment of autoimmune diseases. MBHA has also been found to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MBHA for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, MBHA is a complex compound that requires specialized synthesis methods, which can limit its availability for lab experiments. Additionally, the mechanism of action of MBHA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on MBHA. One area of interest is in the development of new cancer therapies based on MBHA. Researchers are also exploring the potential applications of MBHA in the treatment of autoimmune and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MBHA and its biochemical and physiological effects.
合成法
The synthesis of MBHA is a complex process that involves several steps. The first step is the protection of the carboxyl group of tryptophan with a benzyl group. This is followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then reacted with ethylenediamine to form a cyclic intermediate. This intermediate is then reacted with methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate to form MBHA.
科学的研究の応用
MBHA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. MBHA has been found to have potent anti-cancer activity, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
分子式 |
C23H24N2O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
methyl 4-[(3Z)-1-[2-(2-hydroxyethylamino)ethyl]-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-31-23(30)17-9-7-15(8-10-17)19-18(20(27)16-5-3-2-4-6-16)21(28)22(29)25(19)13-11-24-12-14-26/h2-10,19,24,26-27H,11-14H2,1H3/b20-18- |
InChIキー |
POCNPRSCKYWLEO-ZZEZOPTASA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCNCCO |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)

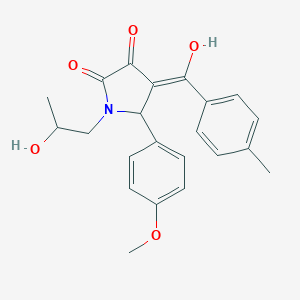
![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)
